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Abstract

This technical guide provides a comprehensive overview of the alkene trans-3-octene, with a
primary focus on its official IUPAC nomenclature, physicochemical properties, and detailed
experimental protocols for its synthesis and analysis. The correct IUPAC name for this
compound is (E)-oct-3-ene.[1][2][3] This document adheres to rigorous scientific standards,
presenting quantitative data in structured tables and offering detailed methodologies for key
experimental procedures. Visual diagrams generated using Graphviz are included to illustrate
logical workflows and naming conventions, providing clarity for complex processes.

IUPAC Nomenclature: From trans to (E)

The designation "trans" is a common and historically used term to describe the stereochemistry
of a double bond where substituent groups are on opposite sides. However, for unambiguous
and universal identification, the International Union of Pure and Applied Chemistry (IUPAC) has
established the E/Z notation system.[4] This system is based on the Cahn-Ingold-Prelog (CIP)
priority rules.

For 3-octene, the double bond is between the third and fourth carbon atoms of an eight-carbon
chain. To assign the stereochemical descriptor:

« ldentify Substituents: Each carbon of the double bond (C3 and C4) is attached to two
groups.
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o C3is attached to: an ethyl group (-CH2CHs) and a hydrogen atom (-H).

o C4 is attached to: a n-butyl group (-CH2CH2CH2CHs) and a hydrogen atom (-H).

» Assign Priorities: Using the CIP rules, priority is assigned based on the atomic number of the
atoms directly attached to the double bond carbons.

o At C3, Carbon (from the ethyl group) has a higher atomic number than Hydrogen. Thus,
the ethyl group is the higher-priority group.

o At C4, Carbon (from the butyl group) has a higher atomic number than Hydrogen. Thus,
the n-butyl group is the higher-priority group.

o Determine Descriptor: The spatial arrangement of the high-priority groups determines the
descriptor.

o In the trans isomer, the high-priority groups (ethyl and n-butyl) are on opposite sides of the
double bond.

o The German word for opposite is entgegen. Therefore, the correct IUPAC descriptor is (E).

[4]

The full IUPAC name is thus (E)-oct-3-ene.[1][2][3][5]
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Identify substituents on Carbon 3: Identify substituents on Carbon 4:
- Ethyl (-CH2CH3) - n-Butyl (-CH2CH2CH2CH3)

- Hydrogen (-H) - Hydrogen (-H)

l l

Assign priority on C3 (CIP Rules): Assign priority on C4 (CIP Rules):
Ethyl > Hydrogen Butyl > Hydrogen

Start: Analyze 3-Octene Structure
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Yes (trans)
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(Entgegen) (Zusammen)
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(E)-oct-3-ene
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A flowchart for determining the IUPAC name of trans-3-Octene.

Physicochemical Data
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The following tables summarize key physical, chemical, and safety data for (E)-3-octene.

Table 1. General and Physical Properties

Property Value Source(s)
IUPAC Name (E)-oct-3-ene [2][5]
Synonyms trans-3-Octene, (3E)-3-Octene  [1][2][3]
CAS Number 14919-01-8 [1][2][3]
Molecular Formula CsHise [1][6]
Molecular Weight 112.21 g/mol [3]
Appearance Clear, colorless liquid [1][6]
Density 0.716 g/mL at 25 °C [61[71[8]
Boiling Point 121-122 °C [61[71[8]
Melting Point -110 °C [9][10]
Refractive Index (n20/D) 1.413 [61[71[8]
Vapor Pressure 33 mmHg at 37.7 °C [71[10]

Solubility

Insoluble in water; soluble in

organic solvents

Table 2: Safety and Hazard Information
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Identifier Description Source(s)

) Flammable liquid, Aspiration
GHS Pictograms [1]
hazard

H225: Highly flammable liquid

and vapor.H304: May be fatal
Hazard Statements ) [1]

if swallowed and enters

airways.

_ P210, P301+P316, P331,
Precautionary Statements [1]
P403+P235, P501

R11 (Highly Flammable), R65
Risk Codes (Harmful: may cause lung [6]

damage if swallowed)

S16 (Keep away from sources
Safety Descriptions of ignition), S62 (If swallowed, [6]

do not induce vomiting)

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of
(E)-3-octene.

Synthesis via Wittig Reaction

The Wittig reaction is a robust method for creating alkenes from carbonyl compounds. To
synthesize (E)-3-octene, propanal can be reacted with the ylide generated from
pentyltriphenylphosphonium bromide. Stabilized or semi-stabilized ylides tend to favor the
formation of (E)-alkenes.

Materials:
e Pentyltriphenylphosphonium bromide

e Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
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Anhydrous Tetrahydrofuran (THF)

Propanal

Pentane

Saturated aqueous ammonium chloride (NHaCl)

Anhydrous magnesium sulfate (MgSQOa)
Protocol:
e Ylide Generation:

1. To a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer and a
dropping funnel, add pentyltriphenylphosphonium bromide (1.1 equivalents).

2. Add anhydrous THF via syringe.
3. Cool the flask to 0 °C in an ice bath.

4. Slowly add a strong base such as n-BuLi (1.0 equivalent) dropwise to the stirred
suspension.

5. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for
an additional hour. The formation of the deep red ylide indicates a successful reaction.

e Wittig Reaction:
1. Cool the ylide solution back to 0 °C.

2. Add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise via the dropping
funnel over 30 minutes.

3. After the addition is complete, allow the reaction to warm to room temperature and stir
overnight.

o Workup and Extraction:
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1. Quench the reaction by slowly adding saturated aqueous NHa4Cl.
2. Transfer the mixture to a separatory funnel and extract three times with pentane.
3. Combine the organic layers and wash with brine.

4. Dry the organic phase over anhydrous MgSOa, filter, and concentrate the solvent using a
rotary evaporator. The crude product will contain (E)-3-octene and triphenylphosphine
oxide.

Purification by Fractional Distillation

The significant difference in boiling points between 3-octene (approx. 122 °C) and the
triphenylphosphine oxide byproduct (>300 °C) allows for effective purification by distillation.

Protocol:

Assemble a fractional distillation apparatus with a Vigreux column.

Place the crude product in the distillation flask with boiling chips.

Heat the flask gently using a heating mantle.

Discard any initial low-boiling fractions (residual pentane).

Collect the fraction that distills at 121-123 °C at atmospheric pressure.[7][8] This fraction will
be the purified (E)-3-octene.

Confirm purity using the analytical methods described below.

Analysis and Characterization
A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the purity of the sample and verify its molecular weight.

Protocol:
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o Sample Preparation: Prepare a dilute solution (~10 pg/mL) of the purified product in a
volatile solvent like hexane or dichloromethane.[11]

e GC Method:

o Column: Use a non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID).

o Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

o Injector: 250 °C, splitless injection (1 pL).

o Oven Program: Initial temperature of 40 °C (hold for 3 min), then ramp at 10 °C/min to 200
°C.

e MS Method:

o lon Source: Electron lonization (El) at 70 eV.

o Scan Range: 35-200 m/z.

o Solvent Delay: Set a solvent delay to prevent the filament from turning on during the
solvent elution.

o Data Analysis: The resulting chromatogram should show a single major peak. The mass
spectrum of this peak should correspond to CsHis, with a molecular ion peak (M*) at m/z =
112.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are essential for confirming the precise structure and
stereochemistry.

Protocol:

o Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated
chloroform (CDCIs). Add tetramethylsilane (TMS) as an internal standard.

e 'H NMR Acquisition (400 MHz):
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o Acquire the spectrum with a standard pulse program.

o Expected Signals: The key diagnostic signals for the (E) isomer are the vinylic protons,
which appear as a multiplet around 5.4 ppm. The large coupling constant (J = 15 Hz)
between these protons is characteristic of a trans configuration. Other signals will include
multiplets for the allylic protons (~2.0 ppm) and terminal methyl groups (~0.9 ppm).

e 13C NMR Acquisition (100 MHz):
o Acquire a proton-decoupled spectrum.

o Expected Signals: The vinylic carbons should appear around 130-135 ppm. The remaining
aliphatic carbons will appear in the upfield region (10-40 ppm).
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A workflow for the synthesis and analysis of (E)-3-octene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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